molecular formula C13H19N3O3 B5139695 1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol

1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol

Cat. No.: B5139695
M. Wt: 265.31 g/mol
InChI Key: SPSPZOVABAKXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and an amino alcohol moiety

Preparation Methods

Chemical Reactions Analysis

1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of nitroaromatic compounds with biological systems, which can provide insights into their toxicity and metabolism[][3].

Mechanism of Action

The mechanism of action of 1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring and amino alcohol moiety contribute to the compound’s ability to bind to specific proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar compounds include:

    2-Nitro-5-(pyrrolidin-1-yl)aniline: Shares the nitro and pyrrolidine groups but lacks the amino alcohol moiety.

    1-{[2-Nitro-5-(morpholin-1-yl)phenyl]amino}propan-2-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-Nitro-5-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.

1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

1-(2-nitro-5-pyrrolidin-1-ylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10(17)9-14-12-8-11(15-6-2-3-7-15)4-5-13(12)16(18)19/h4-5,8,10,14,17H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSPZOVABAKXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.